molecular formula C7H4Br3NO B189217 N-(2,4,6-Tribromophenyl)formamide CAS No. 72002-23-4

N-(2,4,6-Tribromophenyl)formamide

Cat. No.: B189217
CAS No.: 72002-23-4
M. Wt: 357.82 g/mol
InChI Key: CNORRCOAHWUWLT-UHFFFAOYSA-N
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Description

N-(2,4,6-Tribromophenyl)formamide is a halogenated aromatic compound characterized by a formamide group (-NHCHO) attached to a 2,4,6-tribromophenyl ring.

Properties

CAS No.

72002-23-4

Molecular Formula

C7H4Br3NO

Molecular Weight

357.82 g/mol

IUPAC Name

N-(2,4,6-tribromophenyl)formamide

InChI

InChI=1S/C7H4Br3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-3H,(H,11,12)

InChI Key

CNORRCOAHWUWLT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)NC=O)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1Br)NC=O)Br)Br

Other CAS No.

72002-23-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,4,6-Tribromophenyl)formamide with three categories of related compounds: (i) halogenated phenyl maleimides, (ii) hydroxystyryl formamides, and (iii) polyhalogenated organophosphates. Key differences in structure, reactivity, and applications are highlighted.

Halogenated Phenyl Maleimides

Example Compounds :

  • N-(2,4,6-Tribromophenyl)maleimide (used in flame-retardant copolymers)
  • N-(4-Bromophenyl)maleimide
  • N-(2,4,6-Trichlorophenyl)maleimide
Property This compound N-(2,4,6-Tribromophenyl)maleimide N-(4-Bromophenyl)maleimide
Functional Group Formamide (-NHCHO) Maleimide (cyclic imide) Maleimide
Halogen Substitution 2,4,6-Tribromo 2,4,6-Tribromo 4-Bromo
Thermal Stability High (inferred) Very High (>300°C) High (~250°C)
Applications Potential flame retardant (untested) Flame-retardant polymers Polymer additives
Synthetic Accessibility Not commercially available Requires multi-step synthesis Commercially limited

Key Findings :

  • Maleimide derivatives exhibit superior thermal stability and established utility in flame-retardant polymers due to their rigid cyclic structures and bromine content .
  • The formamide analog lacks direct evidence for flame-retardant efficacy but may offer alternative reactivity (e.g., hydrogen bonding) for niche applications.
Hydroxystyryl Formamides

Example Compounds :

  • (Z)-N-(4-Hydroxystyryl)formamide
  • (E)-N-(4-Hydroxystyryl)formamide
Property This compound (Z)-N-(4-Hydroxystyryl)formamide (E)-N-(4-Hydroxystyryl)formamide
Substituent 2,4,6-Tribromophenyl 4-Hydroxystyryl (Z-isomer) 4-Hydroxystyryl (E-isomer)
Bioactivity Unknown Antimicrobial (E. coli, S. aureus) Antimicrobial (E. coli)
Source Synthetic Fungal metabolite (Penicillium spp.) Fungal metabolite
Reactivity Electrophilic aryl bromine sites Conjugated double bonds (cis/trans) Conjugated double bonds

Key Findings :

  • The brominated aryl group in this compound may confer environmental persistence, raising concerns absent in natural hydroxystyryl analogs.
Polyhalogenated Organophosphates

Example Compound : Tris(2,4,6-tribromophenyl) phosphate

Property This compound Tris(2,4,6-tribromophenyl) phosphate
Functional Group Formamide Phosphate ester
Halogen Content 3 Br atoms 9 Br atoms (3 per phenyl ring)
Applications Unclear Flame retardant, plasticizer
Environmental Impact Likely persistent High bioaccumulation risk

Key Findings :

  • Phosphate esters like tris(2,4,6-tribromophenyl) phosphate are prioritized for industrial flame retardancy due to higher halogen content and synergistic P-Br interactions .
  • The formamide derivative’s lower bromine content and lack of phosphate groups limit its competitiveness in this sector.

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